molecular formula C5H4N6O3 B15008350 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- CAS No. 116061-62-2

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro-

Cat. No.: B15008350
CAS No.: 116061-62-2
M. Wt: 196.12 g/mol
InChI Key: BCKMMROKSGOWJG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- is a heterocyclic compound that belongs to the class of triazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitro-1-methyl-1H-1,2,4-triazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cycloaddition: Dienophiles or dipolarophiles under thermal or photochemical conditions.

Major Products

    Reduction: 1-methyl-3-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: Larger heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The ability to modify its structure allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-: Lacks the nitro group, resulting in different reactivity and biological activity.

    [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-nitro-: Lacks the methyl group, affecting its chemical properties and applications.

Uniqueness

The presence of both the methyl and nitro groups in [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- imparts unique chemical and biological properties

Properties

CAS No.

116061-62-2

Molecular Formula

C5H4N6O3

Molecular Weight

196.12 g/mol

IUPAC Name

1-methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C5H4N6O3/c1-9-5-6-2-7-10(5)4(12)3(8-9)11(13)14/h2H,1H3

InChI Key

BCKMMROKSGOWJG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NN2C(=O)C(=N1)[N+](=O)[O-]

Origin of Product

United States

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